molecular formula C14H15N3O2 B2711036 1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1003541-81-8

1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2711036
CAS No.: 1003541-81-8
M. Wt: 257.293
InChI Key: QQYUKLDGYRXYFV-UHFFFAOYSA-N
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Description

1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative. Its structure features a pyridazinone core substituted with a methyl group at position 1 and a 4-methylbenzyl carboxamide group at position 2.

Properties

IUPAC Name

1-methyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-3-5-11(6-4-10)9-15-14(19)12-7-8-13(18)17(2)16-12/h3-8H,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYUKLDGYRXYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the 4-Methylphenylmethyl Group: This step involves the reaction of the pyridazine intermediate with a 4-methylbenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key pyridazinone derivatives from the literature, focusing on structural variations, synthesis strategies, and inferred physicochemical/biological properties.

Structural and Functional Group Variations
Compound Name & Source R1 (Position 1) R2 (Position 3 Carboxamide) Molecular Formula Key Features
Target Compound 1-Methyl N-(4-Methylbenzyl) C15H15N3O2 Simpler substituents; moderate lipophilicity
Compound 5 () 1-Benzyl N-(3-Cyclopropylcarbamoylphenyl) C28H28N4O3 Bulky carboxamide; designed for proteasome inhibition
N-(4-Methoxyphenyl)-1-methyl... () 1-Methyl N-(4-Methoxyphenyl) C13H13N3O3 Electron-donating methoxy group; lower molecular weight
CAS 921580-29-2 () 1-(4-Methylphenyl) N,N-Bis(2-methoxyethyl) C19H25N3O5 Highly polar side chain; likely reduced membrane permeability
Compound 9 () 1-Benzyl N-(3-Cyclopropylcarbamoyl-4-fluorophenyl) C28H25FN4O3 Fluorine substitution enhances metabolic stability

Key Observations :

  • Target vs. Proteasome Inhibitors (Compounds 5, 9) : The target lacks the benzyl group at position 1 and the cyclopropylcarbamoyl/fluorophenyl motifs found in proteasome inhibitors. These omissions may reduce steric bulk and alter binding affinity to enzyme active sites .
  • Target vs.

Key Insights :

  • The target’s lower molecular weight and polar surface area suggest better bioavailability than bulkier analogs like Compound 5 or 7.
  • Fluorine in Compound 9 improves proteasome inhibition potency, a feature absent in the target .

Biological Activity

1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of C15H16N2O2C_{15}H_{16}N_2O_2 and a molecular weight of 256.30 g/mol. Its structure features a dihydropyridazine ring, which is significant for its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Dihydropyridazine Ring : This can be achieved through condensation reactions involving appropriate aldehydes and ketones.
  • Introduction of the Carboxamide Group : This is done by reacting the dihydropyridazine derivative with an amine.
  • Methylation and Substitution : The methyl group can be introduced using methyl iodide or similar reagents.

Antimicrobial Activity

Research has shown that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens, revealing that some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
10.22Staphylococcus aureus
20.25Escherichia coli
30.30Pseudomonas aeruginosa

Anticancer Activity

In vitro studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 15 μM against breast cancer cells (MCF-7) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell division or metabolic pathways crucial for pathogen survival.
  • Receptor Binding : It might bind to cell surface receptors, altering signaling pathways that lead to cell apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various derivatives, including our compound of interest . The findings highlighted that the presence of specific substituents significantly enhanced antibacterial activity.

Anticancer Research

Another study evaluated the anticancer properties of related compounds in a series of assays against different cancer cell lines . The results indicated that modifications in the chemical structure could lead to improved potency and selectivity toward cancer cells.

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